molecular formula C16H14O6 B12297008 (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one

(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12297008
M. Wt: 302.28 g/mol
InChI Key: HFDPLPWGKGPTJB-UHFFFAOYSA-N
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Description

(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a natural flavonoid compound known for its diverse biological activities. It is commonly found in various plants and has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antibacterial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one can be achieved through several methods. One common approach involves the use of microbial biocatalysts. For instance, the bioproduction of chiral epoxides using Aspergillus fumigatus has been reported . This method involves the enantioselective hydrolysis of racemic epoxides to produce optically pure compounds.

Industrial Production Methods

Industrial production of this compound can be achieved through chemical synthesis or biotechnological methods. The use of biocatalysts, such as epoxide hydrolase, offers an environmentally friendly and efficient approach to producing optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Dihydromyricetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Myricetin: A flavonoid with strong antioxidant activity and potential therapeutic applications.

Uniqueness

(2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3

InChI Key

HFDPLPWGKGPTJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O

Origin of Product

United States

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